molecular formula C25H28N4O2 B2645633 N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide CAS No. 953201-27-9

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2645633
CAS No.: 953201-27-9
M. Wt: 416.525
InChI Key: DRNSWFJVQOBLCO-UHFFFAOYSA-N
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Description

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperidine ring conjugated to a benzyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Quinoline Derivative Formation: The quinoline moiety is synthesized separately through a series of reactions involving the condensation of aniline derivatives with aldehydes or ketones.

    Coupling Reaction: The final step involves coupling the benzylated piperidine with the quinoline derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted quinoline or piperidine derivatives.

Scientific Research Applications

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a building block in drug discovery.

Mechanism of Action

The mechanism of action of N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit beta-secretase, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide is unique due to its dual functional groups, which allow it to interact with multiple biological targets. This dual functionality enhances its potential as a versatile therapeutic agent and a valuable tool in chemical biology research.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-18-15-23(21-9-5-6-10-22(21)27-18)28-25(31)24(30)26-16-19-11-13-29(14-12-19)17-20-7-3-2-4-8-20/h2-10,15,19H,11-14,16-17H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNSWFJVQOBLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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